![molecular formula C20H17FN4O2 B2554071 7-(3,4-dimethylphenyl)-2-(4-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione CAS No. 2034355-21-8](/img/structure/B2554071.png)
7-(3,4-dimethylphenyl)-2-(4-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 7-(3,4-dimethylphenyl)-2-(4-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione is a derivative of the [1,2,4]triazolo[4,3-a]pyrazine class. While the specific compound is not directly mentioned in the provided papers, related compounds with similar structures have been synthesized and studied for various applications, including as potential pharmaceutical agents and as reagents in analytical chemistry.
Synthesis Analysis
The synthesis of related triazolopyrazine derivatives often involves multi-step reactions starting with simple precursors. For instance, a series of pyrazolo[4,3-e]-1,2,4-triazolo-[1,5-c]pyrimidine derivatives were synthesized by cyclization of diethyl 1-hydrazinobenzylphosphonate with 2-[bis(methylthio)methylene]malononitrile, followed by reaction with triethyl orthoformate and various acyl hydrazines . Another synthesis pathway involves the reaction of 3-acetyl-1,7-diphenyl[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one with N,N-dimethylformamide dimethylacetal to yield an enaminone, which can further react with active methylene compounds to afford various substituted compounds .
Molecular Structure Analysis
The molecular structure of triazolopyrazine derivatives is characterized by the presence of multiple nitrogen atoms in the heterocyclic core, which can influence the electronic properties and reactivity of the molecule. The crystal structure of one such derivative was determined by single crystal X-ray diffraction, confirming the expected arrangement of atoms and the presence of substituents at specific positions on the heterocyclic ring .
Chemical Reactions Analysis
Triazolopyrazine derivatives can undergo various chemical reactions due to the presence of reactive sites within the molecule. For example, the enaminone derived from triazolopyrimidinone can react with hydrazine hydrate, hydroxylamine, and heterocyclic amines to produce substituted pyrazoles, isoxazoles, and azolopyrimidines . These reactions expand the chemical diversity of the triazolopyrazine scaffold and can be used to synthesize compounds with potential biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazolopyrazine derivatives can be influenced by the nature of the substituents attached to the core structure. For instance, the introduction of a 4-fluorobenzyl group can affect the molecule's lipophilicity, which is important for its potential as a pharmaceutical agent. The quantification of a related compound, 7-(4-fluorobenzyl)-3-thioxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one, was achieved using nonaqueous potentiometric titration, demonstrating the compound's stability and the method's suitability for determining its concentration . Additionally, the use of 2,7-dimethyl-3,8-dinitrodipyrazolo[1,5-a:1',5'-d]pyrazine-4,9-dione as a pre-column reagent for LC analysis of amino acids indicates the reactivity of the dipyrazolo-pyrazine moiety with amino functions, which could be relevant for the derivatization and analysis of biological samples .
Aplicaciones Científicas De Investigación
Anticonvulsant Activity
Research has shown that compounds structurally related to 7-(3,4-dimethylphenyl)-2-(4-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione, specifically substituted 8-amino-3-benzyl-1,2,4-triazolo[4,3-a] pyrazines, have been synthesized and evaluated for their anticonvulsant properties. These compounds were tested against maximal electroshock-induced seizures in rats, with several demonstrating potent activity. The 1,2,4-triazolo[4,3-a]pyrazine ring system has been identified as a bioisostere of the purine ring for anticonvulsant effects, showing a lower propensity to cause emesis compared to other agents (Kelley et al., 1995).
Heteroaromatic Synthesis and Antimicrobial Activity
Another study focused on the synthesis of novel [1,2,4]triazolo[1,5-c]pyrimidine-13-ones and pyrano[2,3-d]pyrimidine-6-ones, which could be derived from reactions involving components similar to the triazolo[4,3-a]pyrazine scaffold. These compounds were evaluated for their antimicrobial activities, indicating potential applications in developing new antimicrobial agents (El-Agrody et al., 2001).
Fluorescence Properties for Imaging
A related area of research involves the study of fluorescence properties of diphenylthiazolo[4,5‐b]pyrazines, which are structurally related to the compound . The study found that the fluorescence efficiency and properties of these compounds could be significantly influenced by donor-acceptor substituent effects, providing valuable insights for designing new fluorescent probes for biological imaging (Nakagawa et al., 2015).
Anticancer Activity
Additionally, the synthesis of pyrano[2,3-d][1,2,3]triazine derivatives, starting from compounds structurally related to the given triazolo[4,3-a]pyrazine, was explored for their potential anticancer activities. These compounds were evaluated in vitro for their growth inhibitory potency in liver HEPG2 cancer cell lines, indicating potential applications in cancer therapy (Ouf et al., 2014).
Propiedades
IUPAC Name |
7-(3,4-dimethylphenyl)-2-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4O2/c1-13-3-8-17(11-14(13)2)23-9-10-24-18(19(23)26)22-25(20(24)27)12-15-4-6-16(21)7-5-15/h3-11H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIDBGNPDSOUVFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=CN3C(=NN(C3=O)CC4=CC=C(C=C4)F)C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(3,4-dimethylphenyl)-2-(4-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

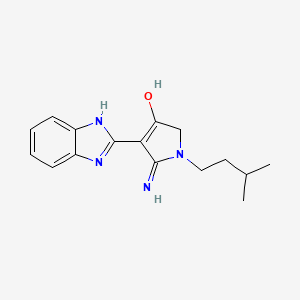
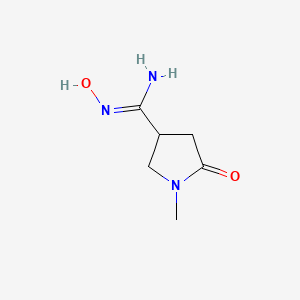
![8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-3-methyl-7-[(4-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2553990.png)
![7-benzyl-6-(4-ethylpiperazine-1-carbonyl)-1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2553992.png)

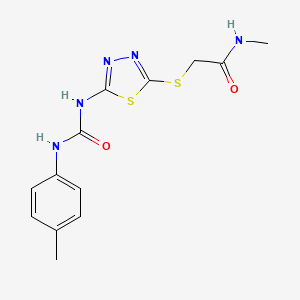

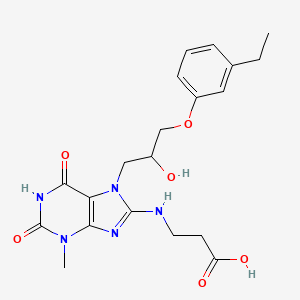
![1-methyl-N-((6-morpholinopyridin-3-yl)methyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B2554002.png)
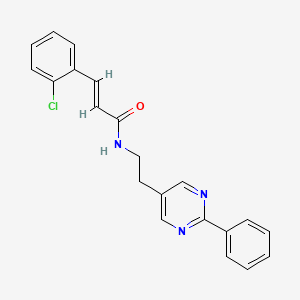
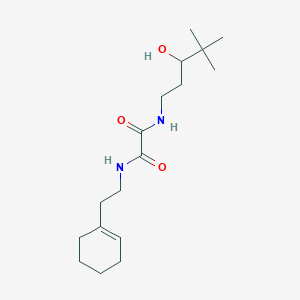
![N-methyl-N-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B2554006.png)
![2-[2-[(2,4-dichlorophenyl)carbamoyl]phenyl]acetic Acid](/img/structure/B2554007.png)
![N-(2,3-dimethylphenyl)-2-[(2-methoxyethyl)amino]acetamide hydrochloride](/img/structure/B2554008.png)